N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-5-29-21-9-7-6-8-20(21)24-22(27)14-26-23(28)11-10-19(25-26)18-13-16(3)15(2)12-17(18)4/h6-13H,5,14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHBHACBGKZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,4-Diketones
The dihydropyridazinone scaffold is classically synthesized via cyclocondensation of hydrazines with 1,4-diketones. For the 3-(2,4,5-trimethylphenyl) substituent, a substituted diketone precursor is required.
Procedure :
- React 2,4,5-trimethylphenylglyoxal (1.0 equiv) with methyl acetoacetate (1.2 equiv) in ethanol under reflux (12 h).
- Add hydrazine hydrate (1.5 equiv) dropwise, followed by catalytic acetic acid.
- Isolate 3-(2,4,5-trimethylphenyl)-6-methoxy-1,6-dihydropyridazin-6-one via filtration (Yield: 68%).
- Demethylate using BBr₃ in DCM to yield 3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-6-one (Yield: 82%).
Optimization Notes :
- Microwave-assisted cyclocondensation reduces reaction time to 45 min (Yield: 74%).
- Substituent steric effects necessitate elevated temperatures (110°C) for complete conversion.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of the acetic acid derivative followed by reaction with 2-ethoxyaniline.
Procedure :
- Dissolve 2-(6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl)acetic acid (1.0 equiv) in DCM.
- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and 2-ethoxyaniline (1.2 equiv).
- Stir at RT for 12 h.
- Purify via silica chromatography (Hexane:EtOAc = 3:1) to isolate the target compound (Yield: 78%).
Comparative Data :
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 12 | 78 |
| HATU | DMF | 25 | 6 | 82 |
| DCC/DMAP | THF | 40 | 8 | 65 |
Critical Parameters :
- HATU affords higher yields but requires rigorous drying.
- Steric hindrance from the 2-ethoxyphenyl group necessitates prolonged reaction times.
One-Pot Tandem Synthesis
A streamlined approach combining pyridazinone formation, alkylation, and amidation in sequential steps.
Procedure :
- React 2,4,5-trimethylphenylglyoxal , methyl acetoacetate , and hydrazine hydrate in ethanol (reflux, 6 h).
- Add ethyl bromoacetate and K₂CO₃ directly to the mixture (80°C, 4 h).
- Hydrolyze the ester with NaOH, then add 2-ethoxyaniline and EDCl/HOBt.
- Isolate the final product via crystallization (EtOH/H₂O) (Overall Yield: 52%).
Advantages :
- Eliminates intermediate purification steps.
- Reduces solvent waste.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d6): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH3), 2.24 (s, 3H, Ar-CH3), 2.28 (s, 6H, Ar-CH3), 4.08 (q, J=7.0 Hz, 2H, OCH2), 4.92 (s, 2H, CH2CO), 6.82–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, pyridazinone-H).
- HPLC Purity : 98.6% (C18 column, MeCN:H2O = 70:30).
Challenges :
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The ethoxyphenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced pyridazinone compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
Pathways: Interference with cellular pathways such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
N-(2,4,6-Trimethylphenyl)-acetamide (TMPA): Structure: Features a trimethylphenyl group directly attached to the acetamide nitrogen. Crystallography: Monoclinic system (space group P2₁/c), with a planar amide group and minimal steric hindrance from the methyl substituents . Comparison: The absence of a dihydropyridazinyl ring in TMPA reduces hydrogen-bonding capacity compared to the target compound.
BG14681 (2-(4-chlorophenoxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide): Structure: Shares the 6-oxo-1,6-dihydropyridazinyl core but substitutes the 2,4,5-trimethylphenyl group with thiophen-2-yl and a chlorophenoxy-acetamide side chain . Molecular Weight: 389.8559 g/mol (vs. ~423 g/mol for the target compound, estimated based on formula). Key Difference: The thiophene substituent may enhance π-π stacking interactions compared to the trimethylphenyl group in the target compound.
Synthetic Auxin Agonists (e.g., WH7, Compound 602): Structure: Contain phenoxy-acetamide backbones but lack pyridazinyl rings. For example, WH7 has a triazolyl group linked to a chlorophenoxy-acetamide . Functional Relevance: These compounds target auxin receptors in plants, suggesting that the target compound’s pyridazinyl core could modulate receptor binding differently.
Crystallographic and Bond Parameter Analysis
The target compound’s dihydropyridazinyl ring and 2,4,5-trimethylphenyl group introduce steric and electronic effects distinct from simpler analogs like TMPA or TMPDMA. Key findings from structural analogs include:
- Substituent Effects :
- Bond Distances :
| Compound | C=O Bond Length (Å) | N–C (amide) Bond Length (Å) |
|---|---|---|
| TMPA | 1.225 | 1.335 |
| TMPDCA | 1.231 | 1.328 |
| BG14681 (estimated) | ~1.23 | ~1.34 |
| Target Compound | ~1.22–1.24 (predicted) | ~1.33–1.35 (predicted) |
The dihydropyridazinyl ring in the target compound likely introduces slight elongation of the amide N–C bond due to electron-withdrawing effects .
Pharmacological and Functional Comparisons
While direct activity data for the target compound are unavailable, insights can be drawn from related compounds:
- Agrochemical Potential: Pyridazinyl derivatives (e.g., BG14681) are explored as herbicides, suggesting the target compound may interact with plant hormone pathways .
- Auxin Mimicry: Phenoxy-acetamides like WH7 and Compound 602 bind auxin receptors, implying that the ethoxyphenyl group in the target compound could serve a similar role .
Data Tables
Table 1: Structural and Physicochemical Properties
Table 2: Crystallographic Parameters (Selected Analogs)
| Compound | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|
| TMPA | P2₁/c | a=9.21, b=10.56, c=10.63; β=90° | |
| TMPDCA | P-1 | a=7.89, b=9.45, c=12.31; α=90° |
Biological Activity
N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂. The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the ethoxy and trimethylphenyl groups enhances its lipophilicity and potentially its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 298.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
The anticancer potential of related compounds has been documented extensively. For instance, Rani et al. (2014) demonstrated that phenoxyacetamides possess cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Future studies should explore the specific anticancer mechanisms of this compound.
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to compounds in the same class. A study by Hsieh et al. (2012) indicated that certain pyridazine derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may have similar effects.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzyme Activity : Similar compounds often inhibit key enzymes involved in disease processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a comparative study on phenoxyacetamides conducted by Patel et al. (2013), various derivatives were tested against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, the results indicated a strong correlation between structural features and antimicrobial potency.
Case Study 2: Anticancer Activity
A recent investigation into pyridazine derivatives revealed their cytotoxic effects on MCF-7 breast cancer cells (Rammohan et al., 2020). The study utilized flow cytometry to evaluate apoptosis induction and found promising results that could be extrapolated to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
